

# comparative study of different hydrates of manganese(II) sulfate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: manganese(II) sulfate dihydrate

Cat. No.: B1264823

[Get Quote](#)

## A Comparative Guide to the Hydrates of Manganese(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the common hydrates of manganese(II) sulfate ( $\text{MnSO}_4$ ), focusing on their physical properties, thermal stability, and crystallographic structures. The information presented is supported by experimental data to assist researchers in selecting the appropriate hydrate for their specific application, be it in catalysis, nutrient supplements, or as a precursor for advanced materials.

## Overview of Manganese(II) Sulfate Hydrates

Manganese(II) sulfate is an inorganic compound that exists in an anhydrous form as well as several crystalline hydrates. These hydrates differ in the number of water molecules incorporated into their crystal lattice, which significantly influences their physical and chemical properties. The most common and well-characterized hydrates are the heptahydrate ( $\text{MnSO}_4 \cdot 7\text{H}_2\text{O}$ ), pentahydrate ( $\text{MnSO}_4 \cdot 5\text{H}_2\text{O}$ ), tetrahydrate ( $\text{MnSO}_4 \cdot 4\text{H}_2\text{O}$ ), and monohydrate ( $\text{MnSO}_4 \cdot \text{H}_2\text{O}$ ).<sup>[1][2]</sup> All of these hydrated salts are pale pink solids that dissolve in water to form faintly pink solutions containing the aquo complex  $[\text{Mn}(\text{H}_2\text{O})_6]^{2+}$ .<sup>[1]</sup>

These various hydrates are not stable under all conditions and will convert from one form to another with changes in temperature. Understanding these transitions is critical for

manufacturing, storage, and application.

## Comparative Physical and Chemical Properties

The fundamental properties of the manganese(II) sulfate hydrates are summarized in the table below. The data highlights the differences in molecular weight, density, and crystal structure.

| Property           | Heptahydrate<br>(Mallardite) | Pentahydrate<br>(Jôkokuite) | Tetrahydrate<br>(Illesite) | Monohydrate (Szmikite) | Anhydrous            |
|--------------------|------------------------------|-----------------------------|----------------------------|------------------------|----------------------|
| Formula            | <chem>MnSO4·7H2O</chem>      | <chem>MnSO4·5H2O</chem>     | <chem>MnSO4·4H2O</chem>    | <chem>MnSO4·H2O</chem> | <chem>MnSO4</chem>   |
| Molar Mass (g/mol) | 277.11[1]                    | 241.08[3]                   | 223.07[1]                  | 169.02[1][4]           | 151.00[1]            |
| Appearance         | Pale pink solid[2]           | Pale pink solid             | Pale pink solid[2]         | Pale pink powder[4]    | White crystals[1][2] |
| Density (g/cm³)    | Data not available           | Data not available          | 2.107[2]                   | 2.95[2]                | 3.25[2]              |
| Crystal System     | Data not available           | Triclinic[3]                | Monoclinic[5]              | Monoclinic[5]<br>[6]   | Orthorhombic [5]     |

## Solubility in Water

The solubility of manganese(II) sulfate in water is a critical parameter for applications involving aqueous solutions. Unlike many salts, its solubility does not increase monotonically with temperature. It reaches a maximum value at approximately 25-30°C and then decreases at higher temperatures.[7]

| Temperature (°C) | Solubility (g / 100 mL H <sub>2</sub> O) |
|------------------|------------------------------------------|
| 0                | 52.9 <sup>[7]</sup>                      |
| 20               | 62.9 <sup>[7]</sup>                      |
| 25               | 64.5 <sup>[7]</sup>                      |
| 30               | 62.9 <sup>[7]</sup>                      |
| 40               | 60.0 <sup>[7]</sup>                      |
| 60               | 53.6 <sup>[7]</sup>                      |
| 80               | 45.6 <sup>[7]</sup>                      |

## Thermal Stability and Phase Transitions

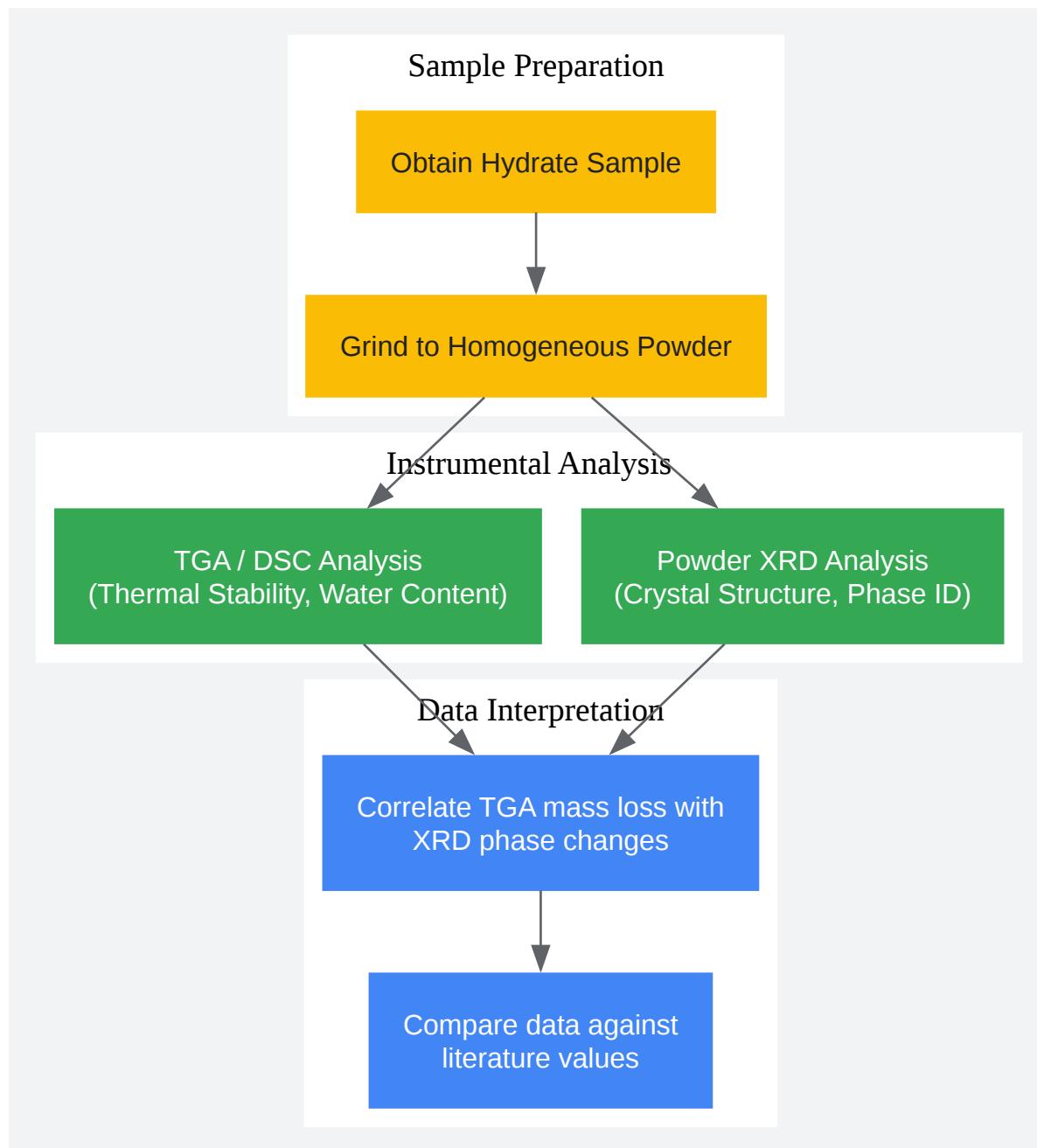
The stability of each hydrate is temperature-dependent. As the temperature increases, the higher hydrates lose water molecules sequentially to form the lower hydrates, eventually yielding the anhydrous salt. The anhydrous form itself decomposes at very high temperatures.

The accepted transition pathway is as follows: Heptahydrate  $\leftrightarrow$  Pentahydrate  $\leftrightarrow$  Tetrahydrate  $\leftrightarrow$  Monohydrate  $\rightarrow$  Anhydrous  $\rightarrow$  Oxides

Key transition and decomposition temperatures are noted in the table below.

| Hydrate Form | Transition / Decomposition Event | Temperature (°C)                    | Product(s)                                                  |
|--------------|----------------------------------|-------------------------------------|-------------------------------------------------------------|
| Pentahydrate | Dehydration                      | ~26 <sup>[8]</sup>                  | Tetrahydrate                                                |
| Tetrahydrate | Dehydration                      | > 27 (Melting Point) <sup>[2]</sup> | Monohydrate                                                 |
| Monohydrate  | Dehydration                      | ~280 <sup>[6][8]</sup>              | Anhydrous MnSO <sub>4</sub>                                 |
| Anhydrous    | Decomposition                    | > 850 <sup>[8]</sup>                | Mn <sub>3</sub> O <sub>4</sub><br>(Manganese(II,III) oxide) |

This dehydration sequence is a critical consideration for drying processes and for applications where the material will be subjected to elevated temperatures.


## Mandatory Visualizations

The following diagrams illustrate the key relationships and experimental workflows discussed in this guide.



[Click to download full resolution via product page](#)

Caption: Thermal transition pathway for manganese(II) sulfate hydrates.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 3. Manganese(II) sulfate pentahydrate | 13465-27-5 | Benchchem [benchchem.com]
- 4. Manganese sulfate monohydrate | MnSO<sub>4</sub>.H<sub>2</sub>O | CID 177577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wholesale Manganese(II) sulfate tetrahydrate Crystalline - FUNCMATER [funcmater.com]
- 6. manganese(II) sulfate monohydrate [chemister.ru]
- 7. manganese(II) sulfate [chemister.ru]
- 8. Manganese(II) sulfate - Crystal growing [en.crystals.info]
- To cite this document: BenchChem. [comparative study of different hydrates of manganese(II) sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1264823#comparative-study-of-different-hydrates-of-manganese-ii-sulfate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)